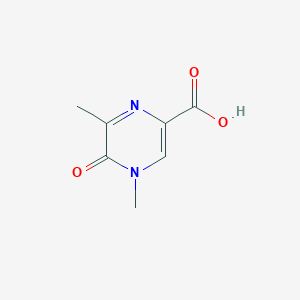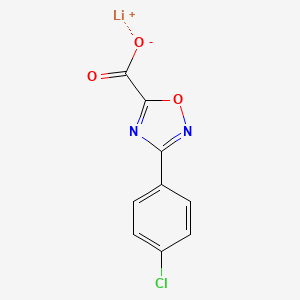
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloromethyl group, two methyl groups, and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with chloromethylating agents. One common method is the reaction of the pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or alcohols.
Reduction: Formation of difluoromethyl or monofluoromethyl pyrazoles.
科学研究应用
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
作用机制
The mechanism of action of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is largely influenced by its trifluoromethyl group, which can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(bromomethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different chemical behavior.
4-(chloromethyl)-3,5-dimethyl-1-(difluoromethyl)-1H-pyrazole: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
Uniqueness
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a chloromethyl group and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization.
属性
分子式 |
C7H8ClF3N2 |
|---|---|
分子量 |
212.60 g/mol |
IUPAC 名称 |
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H8ClF3N2/c1-4-6(3-8)5(2)13(12-4)7(9,10)11/h3H2,1-2H3 |
InChI 键 |
KGDNEBYLRFIBGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(F)(F)F)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)


![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)



![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)


![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)
![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)

